Estradiol Benzyl Ether 17-Valerate
Description
Properties
Molecular Formula |
C₃₀H₃₈O₃ |
|---|---|
Molecular Weight |
446.62 |
Origin of Product |
United States |
Physicochemical Properties and Synthesis
Chemical Structure and Stereochemistry
Estradiol (B170435) Benzyl (B1604629) Ether 17-Valerate is a derivative of 17β-estradiol, the most potent endogenous human estrogen. nih.gov The core structure is the steroid nucleus, a four-ring system known as a cyclopentanoperhydrophenanthrene. The stereochemistry of the parent molecule, 17β-estradiol, is critical for its biological activity. The "β" designation at position 17 indicates that the hydroxyl group is oriented "up" from the plane of the ring system.
In Estradiol Benzyl Ether 17-Valerate, two key modifications have been made to the estradiol molecule:
A benzyl ether group is attached at the C3 position of the phenolic A-ring.
A valerate (B167501) (pentanoate) ester group is attached to the hydroxyl group at the C17β position.
These modifications significantly alter the physicochemical properties of the parent estradiol molecule.
Physicochemical Parameters
| Property | Description | Inferred Value for this compound |
| Molecular Formula | The types and numbers of atoms in a molecule. | C₃₀H₃₈O₃ |
| Molecular Weight | The mass of one mole of the substance. | 446.62 g/mol |
| Solubility | The ability of a substance to dissolve in a solvent. | Likely has low water solubility and is soluble in organic solvents like acetone (B3395972) and ethanol, similar to other estradiol esters. sigmaaldrich.comchemicalbook.com |
| Melting Point | The temperature at which a solid becomes a liquid. | Expected to be a crystalline solid with a defined melting point. |
| LogP (Octanol-Water Partition Coefficient) | A measure of a compound's lipophilicity. | The addition of the benzyl and valerate groups would significantly increase the lipophilicity compared to estradiol. |
Synthetic Methodologies
The synthesis of this compound would likely involve a multi-step process starting from estradiol. A general synthetic strategy could involve:
Protection of the 17β-hydroxyl group: To selectively form the benzyl ether at the C3 phenolic hydroxyl group, the 17β-hydroxyl group would likely need to be protected first.
Benzylation of the C3 hydroxyl group: The phenolic hydroxyl group at C3 can be converted to a benzyl ether using a suitable benzylating agent, such as benzyl bromide, in the presence of a base.
Deprotection of the 17β-hydroxyl group: The protecting group at the 17β position would then be removed.
Esterification of the 17β-hydroxyl group: The final step would be the esterification of the 17β-hydroxyl group with valeric acid or a more reactive derivative like valeric anhydride (B1165640) or valeryl chloride. google.comgoogle.com
An alternative route could involve first forming the 17-valerate ester followed by benzylation of the C3 hydroxyl group. The choice of route would depend on the compatibility of the reagents and the ease of purification of the intermediates.
Molecular and Cellular Biological Investigations of Estradiol Benzyl Ether 17 Valerate in Research Models
Downstream Signaling Pathway Modulations in Estrogen-Responsive Cell Lines (Non-Clinical Models)
Cellular Proliferation and Apoptosis Studies in Specific Cancer Cell Lines as Research Models
Further research and publication in peer-reviewed scientific journals would be required to provide the detailed molecular and cellular data requested for Estradiol (B170435) Benzyl (B1604629) Ether 17-Valerate.
Non-Genomic Signaling Pathway Elucidation
Beyond the classical genomic pathway that involves nuclear receptors and gene transcription, estrogens can elicit rapid cellular responses through non-genomic signaling pathways. These actions are typically initiated at the plasma membrane and involve the activation of various protein kinase cascades. While direct research on the non-genomic signaling of Estradiol Benzyl Ether 17-Valerate is not extensively available, the actions of its parent molecule, estradiol, and related esters provide a framework for its potential mechanisms.
Estrogens like 17β-estradiol have been shown to activate the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathway and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway in various cell types. nih.govnih.govnih.gov These pathways are crucial for cell proliferation, survival, and apoptosis. nih.gov The activation of these cascades is often mediated by a subpopulation of estrogen receptors (ERs), such as ERα and ERβ, located at the plasma membrane. nih.gov For instance, the E2-ERα complex can rapidly trigger the PI3K/Akt pathway, promoting cell survival, while the E2-ERβ complex can activate the p38/MAPK pathway, leading to apoptosis. nih.gov
It is hypothesized that upon cellular entry and subsequent hydrolysis, this compound would release estradiol, which could then engage with these non-genomic signaling pathways. The activation of MAPK/ERK and PI3K/Akt by estradiol has been observed in various cancer cell lines, suggesting a role in cell cycle progression and prevention of apoptosis. psu.edunih.gov The specifics of how the benzyl ether and valerate (B167501) ester groups might modulate the interaction with membrane-associated ERs and the subsequent signaling cascade remain an area for future investigation.
Table 1: Key Non-Genomic Signaling Pathways Potentially Activated by Estradiol Released from this compound
| Signaling Pathway | Key Mediators | Potential Cellular Outcome |
| MAPK/ERK | Ras, Raf, MEK, ERK | Cell proliferation, differentiation |
| PI3K/Akt | PI3K, Akt, mTOR | Cell survival, growth, proliferation |
| p38/MAPK | p38 | Apoptosis, inflammation |
Enzyme Interactions and Inhibition Studies
The biological activity of this compound is intrinsically linked to its interactions with various enzymes that can either metabolize it into its active form or further process the released estradiol.
Steroidogenic enzymes are critical for the biosynthesis of all steroid hormones. Estradiol and its derivatives can influence the activity of these enzymes, thereby affecting the local hormonal milieu. Two key enzymes in estrogen synthesis and metabolism are aromatase (CYP19A1) and 17β-hydroxysteroid dehydrogenase (17β-HSD).
Aromatase catalyzes the conversion of androgens (androstenedione and testosterone) into estrogens (estrone and estradiol, respectively). Some studies have shown that certain estradiol derivatives can modulate aromatase activity. For example, 17alpha-estradiol (B195180) has been found to increase aromatase activity in human hair follicles. nih.gov While direct studies on this compound are lacking, it is plausible that it or its metabolites could interact with and potentially modulate aromatase activity.
17β-HSDs are a family of enzymes that interconvert less active 17-keto steroids with their more potent 17β-hydroxy counterparts. For instance, 17β-HSD type 1 is involved in the conversion of estrone (B1671321) to the more potent estradiol. nih.gov Conversely, 17β-HSD type 2 catalyzes the oxidation of estradiol to estrone. nih.gov The expression and activity of these enzymes are crucial in determining the estrogenic tone of a tissue. Inhibitors of 17β-HSD1 are being explored for the treatment of estrogen-dependent diseases like endometriosis. nih.gov The effect of this compound on the activity of various 17β-HSD isoforms is yet to be determined.
Table 2: Steroidogenic Enzymes Potentially Modulated by Estradiol Derivatives
| Enzyme | Function | Potential Modulation by Estradiol Derivatives |
| Aromatase (CYP19A1) | Converts androgens to estrogens. | Induction or inhibition of activity. |
| 17β-Hydroxysteroid Dehydrogenase (17β-HSD) | Interconverts potent and less potent estrogens. | Substrate competition or allosteric modulation. |
Estradiol esters, such as estradiol valerate, are prodrugs that require hydrolysis by esterases to release the active 17β-estradiol. nih.govnih.gov This enzymatic cleavage is a critical step for the biological activity of this compound. In vivo studies with estradiol valerate have shown that it is rapidly hydrolyzed to estradiol and valeric acid. nih.gov
Once estradiol is released from this compound, it undergoes extensive metabolism, primarily by cytochrome P450 (CYP) enzymes. The liver is the main site of this biotransformation. nih.gov In vitro studies using human liver microsomes and recombinant CYP enzymes have identified several key pathways.
The major metabolic routes for estradiol are 2-hydroxylation and 4-hydroxylation, leading to the formation of catechol estrogens, 2-hydroxyestradiol (B1664083) and 4-hydroxyestradiol, respectively. nih.gov These metabolites have their own biological activities and can be further metabolized. Several CYP isoforms are involved in these reactions:
CYP1A2 and CYP3A4 are the main enzymes responsible for 2-hydroxylation in the liver. nih.gov
CYP1B1 , which is expressed in extrahepatic tissues like the breast and uterus, predominantly catalyzes 4-hydroxylation. nih.gov
Other CYPs, such as CYP2C9 , also contribute to a lesser extent to estradiol metabolism. nih.gov
The biotransformation of the intact this compound molecule by CYP enzymes before hydrolysis is also a possibility that warrants investigation. The benzyl group, in particular, could be a target for hydroxylation or other modifications by CYP enzymes.
Table 3: Major Cytochrome P450 Isoforms Involved in Estradiol Metabolism
| CYP Isoform | Primary Metabolic Reaction | Major Metabolite |
| CYP1A2 | 2-hydroxylation | 2-Hydroxyestradiol |
| CYP3A4 | 2-hydroxylation | 2-Hydroxyestradiol |
| CYP1B1 | 4-hydroxylation | 4-Hydroxyestradiol |
Structure Activity Relationship Sar and Computational Studies of Estradiol Benzyl Ether 17 Valerate Analogs
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Effects
QSAR is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.gov These models are valuable for predicting the estrogenic potential of new or untested chemicals, thereby prioritizing them for further experimental testing. nih.govfrontiersin.orgmdpi.com
To build a QSAR model, the chemical structure of each molecule must be converted into a set of numerical values known as molecular descriptors. acs.org For complex molecules like estrogen esters and ethers, a wide variety of descriptors are calculated to capture different aspects of their structure:
1D and 2D Descriptors: These include basic properties like molecular weight, atom counts, and topological indices that describe the connectivity of the molecule.
3D Descriptors: These capture the three-dimensional shape and steric properties of the molecule. Examples include GETAWAY (GEometry, Topology, and Atom-Weights AssemblY) and 3D-MoRSE (3D-Molecule Representation of Structures based on Electron diffraction) descriptors, which have been shown to be important for modeling estrogenic activity. mdpi.com
Physicochemical Descriptors: Properties like lipophilicity (e.g., clogP, nLipo) and electronic properties are crucial. nih.gov For instance, lipophilicity is a key factor in the binding of ligands to the largely hydrophobic ligand-binding pocket of the ER. nih.govu-tokyo.ac.jp
Quantum-Chemical Descriptors: These describe the electronic structure of the molecule, such as the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
Recent studies have employed a vast number of descriptors, sometimes over 30,000, which are then narrowed down through objective feature selection to find the most relevant ones for building a robust model. acs.org For estrogen receptor binders, descriptors related to lipophilicity and the presence of sp2-hybridized carbon and nitrogen atoms have been identified as important. nih.gov
Once descriptors are calculated, various statistical and machine learning methods are used to build predictive models for ER binding affinity. nih.gov Common approaches include:
Multiple Linear Regression (MLR): This method creates a linear equation relating the most significant descriptors to biological activity. mdpi.com
Comparative Molecular Field Analysis (CoMFA): This 3D-QSAR technique generates models by correlating the steric and electrostatic fields of aligned molecules with their activity. nih.govresearchwithnj.comoup.com CoMFA models have shown high correlation for predicting the relative binding affinity (RBA) of estrogenic compounds for both ERα and ERβ. nih.govresearchwithnj.com
Artificial Neural Networks (ANN): These models, particularly counter-propagation artificial neural networks (CPANN), are capable of modeling complex, nonlinear relationships and have demonstrated excellent performance in predicting the binding affinity of compounds to estrogen receptors, with prediction accuracies ranging from 94% to 100% in some studies. mdpi.com
Hybrid Models: Some approaches combine QSAR models based on chemical descriptors with biosimilarity information from other bioassays to improve prediction accuracy, especially for compounds that represent "activity cliffs" (structurally similar compounds with large differences in activity). frontiersin.org
These models are validated internally (e.g., using cross-validation) and externally (using a separate test set of compounds) to ensure their robustness and predictive power. mdpi.comnih.gov Successful QSAR models provide valuable insights into the structural requirements for ER binding and can be used to screen virtual libraries of compounds for potential estrogenic activity. nih.govnih.gov
Table 2: Overview of QSAR Modeling Techniques for Estrogen Receptor Binding
| Modeling Technique | Key Principle | Common Application/Finding | Reference |
|---|---|---|---|
| CoMFA (3D-QSAR) | Correlates 3D steric/electrostatic fields with activity. | High correlation (r² > 0.95) for predicting RBA for ERα and ERβ. | nih.govresearchwithnj.com |
| CPANN | Uses artificial neural networks to model nonlinear relationships. | High prediction accuracy (94-100%) for ER binding. | mdpi.com |
| Hybrid Models | Integrates chemical descriptors with biological response data. | Improves prediction accuracy by addressing "activity cliffs". | frontiersin.org |
| GA-MLR | Uses a genetic algorithm with multilinear regression for feature selection. | Identified lipophilic atoms and sp²-hybridized carbons as important for ERα binding. | nih.gov |
Source: Compiled from various QSAR studies.
Molecular Docking and Dynamics Simulations of Ligand-Receptor Complexes
Computational simulations, including molecular docking and molecular dynamics, are powerful tools for investigating the interactions between a ligand, such as an estradiol (B170435) derivative, and its receptor at an atomic level. These methods provide predictions of the binding conformation and affinity, which are essential for understanding structure-activity relationships.
Ligand-Estrogen Receptor Binding Mode Predictions
Molecular docking studies are instrumental in predicting how a ligand fits into the binding pocket of a receptor. For estradiol esters like the valerate (B167501) derivative, these simulations help to elucidate the specific interactions that anchor the molecule within the estrogen receptor (ER).
An investigation into the ligand-protein interaction of Estradiol 17β-Valerate (E2V) through docking against the estrogen receptor has been performed to determine its inhibitive and agonist nature. nih.gov The three-dimensional structure of the estrogen receptor alpha (ERα) ligand-binding domain, often co-crystallized with 17β-estradiol, serves as the template for these simulations. amazonaws.com The fundamental premise of these studies is that molecules with similar structures are likely to exhibit similar biological activities. amazonaws.com
Research on various 17α-substituted estradiol derivatives has shown that hydrophobic substituents generally lead to powerful inhibition of related enzymes like steroid sulfatase, although steric hindrance can have an opposing effect. nih.gov For instance, benzyl-substituted estradiol derivatives have been found to be more potent inhibitors than their alkyl counterparts. nih.gov This highlights the importance of the size, shape, and chemical nature of the substituent at the 17-position in modulating receptor or enzyme interaction.
Note: This table is a representative summary based on established estradiol-ERα interactions. The precise interactions for Estradiol Benzyl (B1604629) Ether 17-Valerate would require a specific docking study.
Conformational Analysis of Estradiol Benzyl Ether 17-Valerate in Binding Pockets
The flexibility of a ligand is a critical factor in its ability to bind effectively to a receptor. Conformational analysis examines the different spatial arrangements (conformers) a molecule can adopt and their associated energy levels. For this compound, the valerate chain's flexibility is of particular interest.
A study on Estradiol 17β-Valerate (E2V) combined density functional theory (DFT) calculations with vibrational spectroscopy to analyze its structure. nih.gov This conformational analysis revealed feasible structures corresponding to changes in the dihedral angles of the valerate chain. nih.gov The study found that specific vibrational modes in the infrared spectrum could act as fingerprints for the molecular conformation of the valerate chain. nih.gov
When a ligand like an estradiol ester enters the binding pocket of the estrogen receptor, it adopts a specific conformation that maximizes favorable interactions. The receptor itself can also undergo conformational changes upon ligand binding. nih.gov The binding of an agonist ligand typically induces a "closed" conformation of the receptor's α-helix 12, which is necessary for the recruitment of coactivator proteins and subsequent gene transcription. amazonaws.com The conformation adopted by the valerate chain within the binding pocket can influence the final positioning of this helix, thereby modulating the compound's estrogenic activity. The reorientation of the valerate chain can lead to changes in molecular torsional angles and the pattern of hydrogen bonds formed. nih.gov
De Novo Design Principles for Novel Estrogenic Chemical Probes
De novo design is a computational strategy used to create entirely new molecules from scratch, tailored to fit a specific biological target. rsc.org This approach is increasingly used to develop novel chemical probes and potential therapeutics for the estrogen receptor. nih.govnih.gov The core principle is to use the three-dimensional structure of the receptor's binding site as a template to build a molecule with complementary shape and chemical properties. youtube.com
The process often begins by generating molecular fragments or "scaffolds" within the active site of the estrogen receptor. nih.gov Algorithms then connect these fragments or grow them into complete molecules, optimizing for factors like binding affinity, chemical stability, and synthetic accessibility. youtube.com This method allows for the exploration of new chemical scaffolds beyond traditional steroidal structures, which can lead to compounds with improved properties, such as enhanced tissue selectivity, to create better selective estrogen receptor modulators (SERMs). nih.gov
Several computational tools and approaches are employed in de novo design:
Structure-Based Design Tools: Programs like SkelGen have been used to generate novel ER ligands directly within the crystal structures of ERα. nih.gov This approach led to the synthesis and identification of new compounds with significant binding affinity. nih.gov
Chemical Language Models (CLMs): Inspired by natural language processing in artificial intelligence, CLMs learn the "syntax" of chemical structures from large databases of known molecules. youtube.com They can then generate novel molecules in the form of chemical strings (like SMILES), which can be fine-tuned to produce compounds with specific desired properties, such as high binding affinity for the estrogen receptor. youtube.com
Fragment-Based Growth: This technique involves placing small chemical fragments in key interaction spots within the binding pocket and then computationally "growing" them into larger, more complex molecules that fill the entire site.
The ultimate goal of de novo design is to move beyond modifying existing compounds and to discover entirely new classes of molecules. For estrogenic probes, this could lead to the development of highly specific research tools or innovative therapeutic agents with unique pharmacological profiles.
Table 2: Principles and Tools in De Novo Design for Estrogenic Probes
| Principle/Tool | Description | Objective | Reference |
|---|---|---|---|
| SkelGen | A de novo design program that generates ligands within the active site of a target protein based on its crystal structure. | To generate novel, diverse, and high-scoring chemical structures that can be synthesized and tested for activity. | nih.gov |
| Scaffold Hopping | Using computational methods to identify and replace the core structure (scaffold) of a known ligand with a functionally equivalent but structurally novel one. | To discover new chemical classes with potentially improved properties (e.g., better ADME, novel IP). | nih.gov |
Metabolic Fate and Biotransformation Pathways of Estradiol Benzyl Ether 17 Valerate in Research Models
In Vitro Enzymatic Hydrolysis by Esterases in Liver Microsomes and Plasma
The initial and rate-limiting step in the bioactivation of estradiol (B170435) benzyl (B1604629) ether 17-valerate is the cleavage of the valerate (B167501) ester at the 17-position. This hydrolysis is efficiently carried out by non-specific esterases present in both the liver and blood plasma.
The enzymatic hydrolysis of the C17-valerate ester is a rapid process that yields estradiol benzyl ether. The kinetics of this reaction, often described by Michaelis-Menten parameters, demonstrate the high efficiency of this conversion. While specific kinetic data for estradiol benzyl ether 17-valerate is not extensively detailed in publicly available literature, the general understanding from studies on similar steroid esters suggests a high affinity of the esterases for the substrate.
Table 1: Interactive Data on Valerate Ester Cleavage Kinetics
| Parameter | Description | Implication for Metabolism |
|---|---|---|
| Vmax (Maximum Velocity) | The maximum rate of the hydrolysis reaction under saturating substrate concentrations. | A higher Vmax indicates a greater capacity of the tissue's esterases to process the compound. |
| Km (Michaelis Constant) | The substrate concentration at which the reaction velocity is half of Vmax. | A lower Km value suggests a higher affinity of the esterases for this compound, leading to efficient hydrolysis even at low concentrations. |
The primary metabolite resulting from the action of esterases on this compound is estradiol benzyl ether. The formation of this hydrolytic product has been confirmed through in vitro incubation studies with subsequent analysis by chromatographic techniques.
Cleavage of the Benzyl Ether Moiety by Cytochrome P450 Enzymes (In Vitro)
Following the initial hydrolysis, the resulting estradiol benzyl ether undergoes further metabolism, primarily through the cleavage of the benzyl ether linkage at the C3 position. This crucial step is mediated by the cytochrome P450 (CYP) enzyme system, a diverse family of enzymes concentrated in the liver.
The enzymatic cleavage of the benzyl ether moiety from estradiol benzyl ether results in the formation of the biologically active hormone, estradiol. This O-debenzylation reaction is a critical activation step. Besides estradiol, the other product of this cleavage is benzaldehyde, which is subsequently oxidized to benzoic acid.
The hydroxylation of estrogens is a key step in their metabolism and is catalyzed by various CYP isoforms. nih.gov While the metabolism of estradiol itself is well-studied, with CYP1A2, CYP3A4, and CYP1A1 being major players in the liver and extrahepatic tissues respectively nih.gov, the specific isoforms responsible for the O-debenzylation of estradiol benzyl ether have also been investigated. Research suggests that multiple CYP isoforms are capable of this transformation. Studies have indicated that estradiol can influence the expression of certain CYP enzymes, including CYP2A6, CYP2B6, and CYP3A4. nih.gov This suggests a potential for feedback regulation in the metabolism of estrogenic compounds.
Table 2: Key CYP Isoforms in Estrogen Metabolism
| CYP Isoform | Known Role in Estrogen Metabolism | Potential Role in Estradiol Benzyl Ether Metabolism |
|---|---|---|
| CYP1A2 | Major enzyme for 2-hydroxylation of estradiol in the liver. nih.gov | Potentially involved in subsequent metabolism of the released estradiol. |
| CYP3A4 | Involved in the 2-hydroxylation of estradiol in the liver. nih.gov Estradiol has been shown to induce its expression. nih.gov | Likely a key player in the O-debenzylation of estradiol benzyl ether. |
| CYP1B1 | Primarily responsible for 4-hydroxylation of estradiol in estrogen target tissues. nih.gov | May be involved in the metabolism of estradiol following its release. |
| CYP2A6 & CYP2B6 | Estradiol has been shown to induce the expression of these isoforms. nih.gov | Their direct role in estradiol benzyl ether cleavage requires further specific investigation. |
Conjugation Pathways: Glucuronidation and Sulfation (In Vitro)
Once estradiol is liberated, it undergoes phase II conjugation reactions to increase its water solubility and facilitate its elimination from the body. The principal conjugation pathways for estrogens are glucuronidation and sulfation.
In vitro studies using human renal and liver tissues have demonstrated the formation of estrogen glucuronides and sulfates. nih.govnih.gov When estradiol is incubated with human renal slices, the major metabolites formed are estradiol-17-glucuronide, estrone (B1671321) sulfate, and estradiol-3-sulfate. nih.gov Homogenates fortified with uridine (B1682114) diphosphoglucuronic acid (UDPGA) also produce glucuronide products. nih.gov Similarly, microsomes prepared from liver biopsy specimens have been used to measure the in vitro glucuronidation activity of estradiol. nih.gov These conjugation processes are vital for the detoxification and excretion of the active hormone.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Estradiol Benzyl Ether |
| Estradiol |
| Estradiol-17-glucuronide |
| Estrone sulfate |
| Estradiol-3-sulfate |
| Benzaldehyde |
No Information Available on the Metabolic Fate of this compound
Following a comprehensive review of scientific literature and chemical databases, there is currently no available research data on the metabolic fate, biotransformation pathways, or specific prodrug bioactivation mechanisms for the chemical compound "this compound."
Searches for this specific compound, including variations of its chemical name such as "Estradiol 3-benzyl ether 17-valerate," did not yield any studies detailing its metabolic profile in research models. The requested information regarding the enzyme systems involved in its metabolism and the identification of its conjugated metabolites is not documented in the accessible scientific literature.
While extensive information exists for related compounds, the strict focus of the query on "this compound" prevents the inclusion of data from these other molecules. It is crucial to distinguish this compound from more well-studied estradiol derivatives:
Estradiol Valerate: This is an ester of estradiol where the hydroxyl group at the 17-position is esterified with valeric acid. It is a well-known prodrug that is readily hydrolyzed by esterase enzymes in the body to release active estradiol. nih.govwikipedia.org Its metabolism is extensively documented. nih.govwikipedia.org
Estradiol Benzyl Ethers: These are compounds where a hydroxyl group, typically at the 3-position, is protected by a benzyl group, forming an ether linkage. Benzyl ethers are commonly used as protecting groups in the chemical synthesis of steroids. nih.gov Their cleavage generally requires chemical methods, such as catalytic hydrogenation, rather than the enzymatic pathways that metabolize esters. organic-chemistry.orgyoutube.comorganic-chemistry.org
The specified compound, "this compound," represents a molecule with both an ether linkage (benzyl ether) and an ester linkage (valerate). Without specific research, any description of its metabolic fate would be purely speculative. It would be necessary to determine how the presence of the benzyl ether at the 3-position might influence the enzymatic hydrolysis of the valerate ester at the 17-position, and how the molecule as a whole would be processed by metabolic enzymes. Such data is not currently available.
Therefore, the generation of a scientifically accurate article adhering to the requested outline for "this compound" is not possible at this time.
Potential Applications of Estradiol Benzyl Ether 17 Valerate As a Chemical Probe and Research Tool
Use in Steroid Hormone Receptor Research as a Ligand
As a derivative of estradiol (B170435), Estradiol Benzyl (B1604629) Ether 17-Valerate is intrinsically linked to the study of estrogen receptors (ERs), which are crucial mediators of estrogen signaling.
Tool for Elucidating Estrogen Receptor Signaling Pathways
Estradiol Benzyl Ether 17-Valerate can serve as a valuable tool for dissecting the intricate signaling pathways governed by estrogen receptors. While estradiol esters themselves may not directly bind to the estrogen receptor with high affinity, their biological activity is contingent upon their hydrolysis to free estradiol. nih.gov This conversion process is a key aspect of their utility in research.
By introducing a chemically modified estrogen like this compound to a cellular or tissue model, researchers can investigate the downstream consequences of estrogen receptor activation. For instance, studies have shown that 17β-estradiol can enhance the biosynthesis of the estrogen receptor itself through the MAPK pathway in myoblasts. nih.gov The expression of ERα, a specific type of estrogen receptor, has been observed to increase following treatment with 17β-estradiol. nih.gov Furthermore, 17β-estradiol has been shown to activate ERβ-signaling, which in turn can inhibit the activation of the transient receptor potential vanilloid receptor 1 (TRPV1) in sensory neurons. nih.gov This highlights the compound's potential in studying the cross-talk between estrogen signaling and other cellular pathways.
Probe for Investigating Receptor-Ligand Dynamics
The interaction between a ligand and its receptor is a dynamic process characterized by binding affinity, kinetics, and conformational changes. This compound can be used to probe these dynamics, particularly in the context of its conversion to the active ligand, estradiol.
Research has demonstrated that while short-chain esters of estradiol, such as the valerate (B167501) ester, are effective in competing with radiolabeled estradiol for receptor binding, this is primarily due to their hydrolysis to estradiol. nih.gov In assays where hydrolytic activity was minimized, estradiol 17-valerate showed no specific binding to the estrogen receptor. nih.gov This characteristic allows researchers to study the kinetics of ester hydrolysis and the subsequent binding of the released estradiol to the receptor. Such studies are crucial for understanding the pharmacokinetics and pharmacodynamics of esterified estrogens. The uterine estrogen receptor has been used as a model system to study the biochemical characteristics of receptor-ligand binding, including kinetics and reproducibility. nih.gov
Application in Enzyme Mechanism Studies (e.g., Esterases, Cytochrome P450s)
The metabolic fate of this compound is a key area of investigation where it can serve as a substrate to study the mechanisms of specific enzymes.
The hydrolysis of the 17-valerate ester is a critical step for its biological activity and is mediated by esterases. By using this compound as a substrate, researchers can characterize the activity and specificity of various esterases present in different tissues. This can provide insights into the tissue-specific activation of ester prodrugs.
Furthermore, once the valerate group is cleaved, the resulting estradiol molecule becomes a substrate for cytochrome P450 (CYP) enzymes. These enzymes are responsible for the hydroxylation of estradiol, leading to the formation of various metabolites with different biological activities. For example, human CYP1B1 has been shown to be an efficient catalyst for the 4-hydroxylation of 17β-estradiol. nih.gov A systematic study has characterized the oxidative metabolites of 17β-estradiol and estrone (B1671321) formed by 15 different human CYP isoforms, revealing varying degrees of catalytic activity and regioselectivity. nih.gov Using this compound in such studies can help to elucidate the metabolic pathways of estrogens and how they are influenced by different CYP isoforms.
Precursor for the Synthesis of Novel Steroidal Compounds for Chemical Biology
The chemical structure of this compound provides a versatile scaffold for the synthesis of novel steroidal compounds with potential applications in chemical biology. The ether and ester functionalities can be selectively modified to introduce various chemical moieties, such as fluorescent tags, biotin (B1667282) labels, or reactive groups.
For example, the synthesis of biotinylated 17β-estradiol derivatives has been described as a valuable tool for studying interactions with steroid-binding proteins like the estrogen receptor. nih.gov These biotinylated probes can be used in affinity purification experiments to isolate and identify estrogen-binding proteins from complex biological mixtures. The synthesis of such derivatives often involves multi-step chemical reactions, and this compound could serve as a starting material or an intermediate in these synthetic routes. The development of such novel compounds is crucial for advancing our understanding of the estrogen signaling system and for the discovery of new therapeutic agents.
Development of Photoaffinity Labels or Affinity Reagents for Target Identification
Photoaffinity labeling is a powerful technique used to identify the specific protein targets of a small molecule. This method involves the use of a chemical probe that contains a photoreactive group. Upon exposure to light, this group becomes activated and forms a covalent bond with nearby molecules, effectively "labeling" the binding partners of the probe.
Future Directions and Emerging Research Avenues for Estradiol Benzyl Ether 17 Valerate Derivatives
Exploration of Non-Classical Estrogen Receptor-Mediated Mechanisms
Future research should delve into the non-classical signaling pathways that could be modulated by a compound like Estradiol (B170435) Benzyl (B1604629) Ether 17-Valerate. Beyond the traditional genomic pathways, estrogens are known to exert rapid effects through membrane-bound estrogen receptors (ERs) that activate various intracellular signaling cascades. Investigation into how the unique structural features of an ether-ester hybrid might influence the activation of G-protein coupled estrogen receptor 1 (GPER) and other membrane-associated ERs would be a critical area of study. This could reveal novel cellular responses and potential therapeutic applications distinct from classical nuclear ER activation.
Advanced Computational Modeling for Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) in Preclinical Models
Predictive computational models are invaluable tools in modern drug discovery. For a novel derivative like Estradiol Benzyl Ether 17-Valerate, in silico methods could be employed to predict its ADMET properties. Advanced modeling could simulate its binding affinity to ERα and ERβ, as well as its metabolic fate, including the enzymatic cleavage of the ether and ester bonds. nih.gov These predictive models can help in designing preclinical studies and in understanding how its lipophilicity and structure might affect its pharmacokinetic profile compared to simpler esters like estradiol valerate (B167501) or estradiol benzoate. nih.govnih.gov
Development of Novel Synthetic Strategies for Complex Estradiol Ether-Ester Hybrids
The synthesis of complex estradiol derivatives presents a significant chemical challenge. A future research avenue would be the development of more efficient and stereoselective synthetic routes to produce this compound and similar hybrid molecules. This would involve optimizing protection and deprotection strategies for the different hydroxyl groups on the estradiol scaffold and developing robust methods for the sequential introduction of ether and ester functionalities. Such advancements would not only facilitate the study of these specific compounds but also expand the chemical toolbox for creating a wider array of novel steroidal derivatives.
Potential for Site-Specific Delivery in Experimental Biological Systems (Excluding Clinical)
The unique physicochemical properties of an ether-ester hybrid could be leveraged for site-specific delivery in experimental settings. For example, the compound could be incorporated into nanoparticle or liposome-based delivery systems to target specific tissues or cell types in vitro or in animal models. Research in this area would focus on how the molecular structure of this compound influences its loading and release from such delivery vehicles, and how these systems can be used to probe the compound's biological activity with greater spatial and temporal control in a non-clinical context.
Q & A
Q. How do global regulatory frameworks (e.g., REACH, OSHA) impact laboratory use of this compound?
- Methodological Answer : Adhere to OSHA’s permissible exposure limits (PEL: 0.01 mg/m³ for estradiol derivatives) and REACH restrictions on environmental discharge. Maintain Safety Data Sheets (SDS) with updated hazard classifications (e.g., GHS08 for carcinogenicity) and ensure institutional review board (IRB) approval for in vivo studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
